(4-Methylphenyl)methanethiol

Descripción

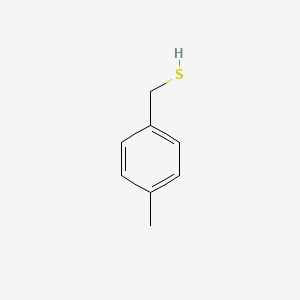

(4-Methylphenyl)methanethiol (CAS: Not provided in evidence) is a thiol derivative featuring a para-methyl-substituted benzyl group attached to a sulfhydryl (-SH) functional group. Structurally, it combines aromatic and sulfur-containing moieties, which may influence its chemical reactivity, stability, and sensory properties. While direct studies on this compound are absent in the provided evidence, insights can be inferred from research on structurally or functionally related sulfur compounds, such as methanethiol (CH₃SH), ethanethiol (C₂H₅SH), and substituted arylthiols like (2-Fluorophenyl)methanethiol . Thiols are notable for their strong odors, roles in biological systems, and applications in organic synthesis.

Propiedades

IUPAC Name |

(4-methylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFYZLVFPSGUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196349 | |

| Record name | p-Xylene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-99-1 | |

| Record name | 4-Methylbenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Xylene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4498-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xylene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(4-Methylphenyl)methanethiol, also known as 4-methylthiobenzyl alcohol, is a sulfur-containing organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and implications in various fields of research, particularly in cancer biology and microbial interactions.

- Chemical Formula : C₈H₁₀S

- Molecular Weight : 154.23 g/mol

- CAS Number : 78252-02-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : It has been shown to inhibit the growth of certain bacteria and fungi.

- Cancer Biomarker Potential : Similar to methanethiol, it may serve as a biomarker for cancer diagnosis.

- Cellular Effects : It influences cellular processes such as differentiation and apoptosis.

The biological effects of this compound are primarily mediated through its metabolic pathways and interactions with cellular components. Key mechanisms include:

- Oxidative Stress Response : It is involved in the generation of reactive sulfur species, which can act as signaling molecules or induce cytotoxicity at high concentrations .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, affecting growth and proliferation in cancer cells .

- Microbial Interactions : In microbial systems, it can be metabolized by certain bacteria, influencing their growth dynamics and interactions within ecosystems .

1. Cancer Research

A study highlighted the role of methanethiol and its derivatives as potential biomarkers for colorectal carcinoma (CRC). Elevated levels of methanethiol were found in patients with CRC, suggesting that this compound could similarly indicate tumor presence or progression .

2. Antimicrobial Activity

Research demonstrated that this compound exhibits antifungal activity against Candida species. It disrupts biofilm formation and membrane integrity, leading to cell death through necrosis without significant toxicity to human cells .

3. Microbial Metabolism

In methanotrophic bacteria, this compound was shown to inhibit methane oxidation at higher concentrations. This suggests a complex role in sulfur cycling within microbial communities .

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antibody-Drug Conjugates (ADCs)

Recent computational studies have indicated that methanethiol derivatives can serve as effective linkers in antibody-drug conjugates (ADCs). The addition of methanethiol to various Michael acceptors has shown promising thermodynamic stability compared to traditional linkers like maleimides. This stability is crucial for the efficacy of ADCs, which target cancer cells while minimizing damage to healthy tissues .

1.2 Cancer Biomarkers

Methanethiol is emerging as a potential biomarker for non-invasive cancer diagnostics. Elevated levels of methanethiol have been associated with dysregulated sulfur metabolism in cancer patients, particularly in colorectal carcinoma. The presence of specific gut bacteria that produce methanethiol contributes to its elevated levels in cancerous conditions, suggesting its utility in early diagnosis .

Environmental Science

2.1 Atmospheric Chemistry

(4-Methylphenyl)methanethiol plays a role in atmospheric processes, particularly in the formation of sulfate aerosols. Marine emissions of methanethiol have been linked to increased aerosol cooling effects over oceans, which can influence climate patterns. The oxidation of methanethiol contributes to the sulfate aerosol burden, enhancing its significance in environmental studies .

Analytical Chemistry

3.1 Detection Methods

The detection of volatile sulfur compounds (VSCs), including this compound, is critical for various applications such as food quality assessment and environmental monitoring. Advanced techniques like surface-enhanced Raman spectroscopy (SERS) are being developed for the sensitive detection of methanethiol in exhaled breath, which could revolutionize non-invasive diagnostic methods for diseases .

Data Table: Applications Overview

Case Studies

Case Study 1: Antibody-Drug Conjugates

A study demonstrated that the addition of this compound to various Michael acceptors resulted in stable adducts suitable for ADC applications. The computational analysis indicated that these adducts could outperform traditional maleimide-based linkers in terms of stability and reactivity with cysteine residues on antibodies .

Case Study 2: Cancer Biomarker Research

Research highlighted the role of methanethiol as a volatile organic compound associated with cancer. Elevated levels were detected in patients with colorectal carcinoma, suggesting that monitoring methanethiol could aid in early diagnosis and treatment monitoring .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methanethiol (CH₃SH)

- Chemical Stability : Methanethiol forms clusters stabilized by S–H···S hydrogen bonding, with dimer interaction energies of −4.54 kJ/mol . Larger aromatic thiols like (4-Methylphenyl)methanethiol likely exhibit reduced volatility and enhanced stability due to aromatic ring stacking and steric effects.

- Biological Role : Produced via methionine/cysteine metabolism in humans and bacteria, methanethiol is oxidized to dimethyl disulfide (DMDS) . Its foul odor is associated with off-flavors in fish proteins (e.g., COLL1 sample) and wine .

- Environmental Impact: Inhibits methane oxidation in methanotrophs (e.g., Methylacidiphilum fumariolicum), necessitating detoxification via methanethiol oxidase (MtoX) .

Dimethyl Disulfide (DMDS, CH₃SSCH₃)

- Formation : Spontaneous oxidative dimerization product of methanethiol .

- Odor : Less volatile than methanethiol but contributes to sulfurous aromas in wine and bacterial cultures .

- Thermodynamics : DMDS and methanethiol interconvert in sediments, with equilibrium favoring methanethiol under reducing conditions .

Ethanethiol (C₂H₅SH)

- Sensory Properties : Associated with off-odors in wine, similar to methanethiol, but with a higher odor threshold .

- Reactivity : More nucleophilic than methanethiol due to longer alkyl chain, influencing its participation in Michael additions or oxidation pathways.

(2-Fluorophenyl)methanethiol

- Structural Analogy: Differs from this compound by a fluorine substituent at the ortho position instead of a methyl group at para. Fluorine’s electron-withdrawing effects may reduce sulfur nucleophilicity compared to the methyl donor in the target compound .

Key Research Findings and Data

Table 1: Properties of Selected Sulfur Compounds

Table 2: Microbial Interactions with Methanethiol and Analogs

Critical Analysis of Evidence Gaps

- This compound-Specific Data: No direct studies on its synthesis, stability, or applications were found in the provided evidence. Comparative inferences rely on smaller thiols and fluorinated analogs.

- Odor and Sensory Impact : While methanethiol’s odor is well-documented , the para-methyl substitution in the target compound may alter volatility and sensory thresholds.

- Environmental Behavior : Aromatic thiols may persist longer in anaerobic environments due to reduced bioavailability, contrasting with methanethiol’s rapid oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.